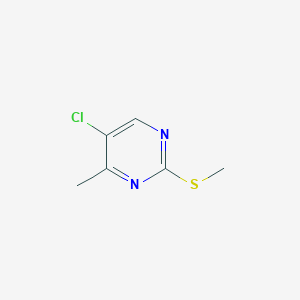

5-Chloro-4-methyl-2-(methylthio)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic and Medicinal Chemistry Research

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, largely due to its prevalence in nature and its wide-ranging biological activities. sigmaaldrich.commarketpublishers.com As a fundamental component of nucleic acids (DNA and RNA), pyrimidines are integral to the genetic makeup of all living organisms. echemi.com This biological ubiquity allows pyrimidine-based molecules to interact readily with various enzymes and cellular components, making them a privileged scaffold in drug discovery. sigmaaldrich.com

The therapeutic applications of pyrimidine derivatives are extensive and well-documented. jst.go.jp Molecules incorporating this scaffold have been developed as agents to combat a wide array of diseases. The structural versatility of the pyrimidine ring allows for extensive modification, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. This has led to the development of numerous FDA-approved drugs for various therapeutic areas. sigmaaldrich.com

Table 2: Biological Activities of Pyrimidine Derivatives

| Biological Activity | Description |

| Anticancer | Inhibition of kinases and other pathways involved in tumor growth. jst.go.jpmdpi.com |

| Antimicrobial | Activity against various bacterial and fungal strains. jst.go.jp |

| Antiviral | Used in the development of treatments for viral infections, including HIV. echemi.com |

| Anti-inflammatory | Development of non-steroidal anti-inflammatory drugs (NSAIDs). jst.go.jp |

| Cardiovascular | Used as cardiac agents. jst.go.jp |

| CNS Depressants | Application in sedative and hypnotic drugs. jst.go.jp |

The significance of pyrimidines also extends to agrochemicals, where they are used in the formulation of herbicides and fungicides. ambeed.com The ability to synthesize a diverse library of pyrimidine-based compounds through established methods like the Biginelli reaction further enhances their importance in both academic and industrial research. ambeed.com

Role of 5-Chloro-4-methyl-2-(methylthio)pyrimidine as a Versatile Synthetic Intermediate and Building Block

While not as extensively documented in mainstream literature as some other pyrimidine derivatives, this compound (also known by its CAS number 61044-96-0 as 4-Chloro-5-methyl-2-(methylthio)pyrimidine) is recognized as a valuable chemical intermediate. echemi.commarketpublishers.com Its utility stems from the specific arrangement of functional groups on the pyrimidine ring, which allows for sequential and regioselective reactions.

The compound serves as a building block in custom organic synthesis, particularly for creating more complex molecules for pharmaceutical and chemical applications. echemi.com The chlorine atom at the 4-position is a key reactive site. In pyrimidine systems, a chloro substituent is a good leaving group, making it susceptible to nucleophilic substitution reactions. smolecule.com This allows for the introduction of various other functional groups, such as amines or thiols, to build molecular complexity. smolecule.com

Similarly, related chloro-substituted pyrimidines, like Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, are used as starting materials for synthesizing novel scaffolds with potential biological activities. georganics.sk For instance, they are used to create derivatives of pyrido[2,3-d]pyrimidin-7-one, which are investigated as kinase inhibitors for cancer therapy. georganics.skmdpi.com The synthesis of new N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with demonstrated anticancer activity also highlights the importance of the chloro-methyl-methylthio substitution pattern in designing bioactive compounds. mdpi.com The general reactivity of the chloro and methylthio groups on the pyrimidine ring makes this compound a useful precursor for developing diverse molecular architectures.

Overview of Academic Research Trajectories for Pyrimidine Derivatives

Academic and industrial research into pyrimidine derivatives continues to be a vibrant and rapidly evolving field. github.io A primary trajectory is the development of novel synthetic methodologies that are more efficient, cost-effective, and environmentally friendly. This includes the use of green chemistry principles, such as one-pot multicomponent reactions and the use of novel catalysts, to streamline the synthesis of complex pyrimidine-based molecules. github.iogoogle.com

A major focus of current research is in the area of medicinal chemistry, particularly in the development of kinase inhibitors for oncology. mdpi.comthieme.de Many research programs aim to design pyrimidine derivatives that can selectively target specific kinases involved in cancer progression, thereby offering more targeted and less toxic treatment options. google.comthieme.de The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has been particularly successful in this area. mdpi.com

Furthermore, researchers are exploring the potential of pyrimidine derivatives to address other health challenges, including infectious diseases, inflammatory disorders, and central nervous system conditions. jst.go.jp The strategy of creating hybrid molecules, which combine the pyrimidine scaffold with other pharmacologically active moieties, is being pursued to develop compounds with synergistic or enhanced therapeutic effects. mdpi.com The continual exploration of the vast chemical space around the pyrimidine nucleus ensures that it will remain a significant area of research for the foreseeable future. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQHFAHZZQURKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 4 Methyl 2 Methylthio Pyrimidine and Its Derivatives

Precursor Chemistry and Starting Material Selection

The foundation of a successful synthesis lies in the appropriate choice of starting materials. The construction of the 5-chloro-4-methyl-2-(methylthio)pyrimidine scaffold typically begins with simpler, commercially available precursors that are built up to form the pyrimidine (B1678525) ring. A common strategy involves the condensation of a compound containing the S-C-N backbone with a 1,3-dicarbonyl compound or its equivalent.

Key starting materials for related pyrimidine structures include thiourea (B124793), which provides the N-C-N-C=S core, and various dicarbonyl compounds. wikipedia.org For instance, the condensation of thiourea with ethyl acetoacetate (B1235776) is a classic method for forming a 2-thiouracil (B1096) ring, which can be further modified. wikipedia.org More direct precursors for similar structures like 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid include 2-Methyl-2-thiopseudourea sulfate (B86663) and Mucochloric acid. chemicalbook.com

A prevalent route to 4-chloropyrimidines involves the chlorination of a 4-hydroxypyrimidine (B43898) precursor. google.com Therefore, the synthesis often starts with the creation of a 4-hydroxy-2-(methylthio)pyrimidine derivative, which is then subjected to chlorination. google.com The selection of these precursors is dictated by their reactivity, availability, and ability to introduce the required methyl and methylthio groups at the correct positions before the final chlorination steps.

| Precursor Category | Specific Example(s) | Role in Synthesis | Reference |

|---|---|---|---|

| Thiourea Derivatives | Thiourea, 2-Methyl-2-thiopseudourea sulfate | Provides the N-C(S)-N backbone for the pyrimidine ring. | wikipedia.orgchemicalbook.com |

| 1,3-Dicarbonyl Compounds | Ethyl acetoacetate, Mucochloric acid | Reacts with amidines or ureas to form the pyrimidine ring. | wikipedia.orgchemicalbook.com |

| Hydroxypyrimidines | 4-Hydroxy-2-methylthiopyrimidines | Serves as a direct precursor for chlorination at the 4-position. | google.com |

Targeted Synthesis Strategies for the Pyrimidine Core Functionalization

Functionalizing the pyrimidine core to achieve the desired this compound structure involves a series of targeted chemical transformations. These include the introduction of the halogen and thioether groups and specific chlorination at the 5-position.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, facilitated by the electron-deficient nature of the ring. wikipedia.org The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to displacement by various nucleophiles. For example, treating ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with nucleophiles like dimethylamine, sodium phenoxide, or sodium thiophenoxide results in the substitution of the chloro group. rsc.org Similarly, reacting 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide leads to the selective replacement of one chlorine atom, demonstrating the utility of this reaction in building complex pyrimidines. researchgate.net This reactivity allows for the strategic introduction of different functional groups after the initial chlorination of a hydroxypyrimidine precursor.

Introducing a chlorine atom at the C5 position of the pyrimidine ring is a critical step. This is often achieved through electrophilic chlorination on an activated pyrimidine ring. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS). researchgate.net For instance, 4,6-dimethoxy-2-(methylthio)pyrimidine can be chlorinated with NCS to produce 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine in significant yield. researchgate.net

Another powerful chlorinating agent for converting hydroxypyrimidines to chloropyrimidines is phosphorus oxychloride (POCl3). google.comresearchgate.net The reaction of 4-hydroxy-2-methylthiopyrimidines with POCl3, often in the presence of an organic base like triethylamine (B128534), effectively replaces the hydroxyl group with a chlorine atom at the 4-position. google.comgoogle.com This method is widely used due to its high efficiency and applicability to a range of pyrimidine substrates.

| Chlorinating Agent | Target Position | Precursor Type | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | C5 | Electron-rich pyrimidine ring | Solvent-based reaction | researchgate.net |

| Phosphorus Oxychloride (POCl3) | C4/C6 | Hydroxypyrimidine | With an organic base (e.g., triethylamine) | google.comresearchgate.net |

The 2-(methylthio) group is typically introduced early in the synthetic sequence by starting with a precursor that already contains this moiety, such as a 2-thiopyrimidine derivative. These can be synthesized by condensing a β-dicarbonyl compound with thiourea. wikipedia.org The resulting 2-thiopyrimidine can then be S-methylated using an electrophile like methyl iodide. youtube.com Alternatively, 2-(benzylthio)pyrimidines can be prepared through the condensation of 2-thiopyrimidines with benzyl (B1604629) halides in the presence of a base, showcasing a general method for introducing thioether groups. scirp.org

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of the synthesis. Key factors include the choice of solvent and the use of catalysts.

The choice of solvent can significantly influence reaction outcomes. In the synthesis of pyrimidine derivatives, a mixture of water and ethanol (B145695) has been shown to improve yields compared to aprotic solvents like DMF, THF, or acetonitrile (B52724) in certain reactions. researchgate.net For the chlorination of 4-hydroxy-2-methylthiopyrimidines, using hydrocarbon solvents like toluene (B28343) or ether solvents instead of halogenated solvents like chloroform (B151607) is preferred to reduce environmental impact without compromising yield. google.com

Transition-metal catalysis has emerged as a powerful tool for functionalizing pyrimidines. nih.gov

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are effective for forming C-N and C-O bonds, enabling the synthesis of various pyrimidine derivatives. internationaljournalcorner.cominternationaljournalcorner.com These methods are particularly useful for challenging nucleophilic substitutions that may otherwise result in low yields. internationaljournalcorner.cominternationaljournalcorner.com Microwave-assisted, palladium-catalyzed coupling has been successfully used for the synthesis of novel 4,6-diamino pyrimidine derivatives with high yields. internationaljournalcorner.cominternationaljournalcorner.com

Copper Catalysts: Copper catalysts are also widely employed in pyrimidine synthesis. mdpi.com They can facilitate tandem reactions and cycloadditions to construct the pyrimidine ring. mdpi.comresearchgate.net For example, copper-catalyzed [3+3] annulation of amidines with saturated ketones provides an efficient route to pyrimidines. acs.org The catalytic mechanism often involves the interaction of the copper center with carbonyl groups on the substrates, which facilitates the cyclization process. acs.org

| Catalyst Type | Metal | Application in Pyrimidine Synthesis | Advantages | Reference |

|---|---|---|---|---|

| Palladium-based | Pd | C-N and C-O bond formation via cross-coupling. | High yields for challenging nucleophilic substitutions. | internationaljournalcorner.cominternationaljournalcorner.comthieme-connect.com |

| Copper-based | Cu | Annulation and cycloaddition reactions to form the pyrimidine ring. | Facilitates multicomponent reactions and tandem processes. | mdpi.comresearchgate.netacs.orgacs.org |

Temperature and Stoichiometric Control

Precise control over reaction temperature and the stoichiometry of reactants is paramount in the synthesis of this compound and its precursors to ensure high yields, minimize side-product formation, and control regioselectivity. The chlorination and precursor synthesis steps are particularly sensitive to these parameters.

In the synthesis of related chloropyrimidine structures, temperature management is critical. For instance, during the nitration of diethyl malonate, a precursor step in some pyrimidine syntheses, the temperature is strictly maintained between 0-10°C to control the exothermic reaction and prevent unwanted byproducts. google.com Similarly, in subsequent methylation steps, the reaction temperature is kept in the range of 10-20°C. google.com The chlorination of 4-hydroxypyrimidine derivatives to their 4-chloro counterparts using reagents like phosphorus oxychloride often requires elevated temperatures. A common protocol involves heating the reaction mixture to 80°C for a set duration, typically one hour, to drive the conversion to completion. google.com In other cases, such as the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide, the substitution is carried out at approximately 20°C for two hours to achieve high selectivity and yield. researchgate.net

Stoichiometric control is equally crucial for directing the reaction pathway. The molar ratios of reactants determine which functional groups react and the extent of the reaction. In a patented synthesis of a dichlorinated nitropyrimidine, the initial nitration step uses a significant excess of nitric acid (4.2 to 8.6 equivalents) to ensure complete conversion of the starting material. google.com In contrast, subsequent methylation and chlorination steps employ more constrained stoichiometry. For example, the methylation of a dihydroxy nitropyrimidine is performed using 1.0 to 1.5 equivalents of dimethyl sulfate. google.com When converting a 4-hydroxy-2-methylthiopyrimidine to its 4-chloro derivative, an equimolar amount (1.0 equivalent) of phosphorus oxychloride and an organic base like triethylamine is used, demonstrating precise stoichiometric balance to achieve the desired transformation efficiently. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce environmental impact, improve safety, and enhance efficiency. rasayanjournal.co.in These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to minimize waste and energy consumption. nih.gov While specific studies on the green synthesis of this compound are not extensively detailed, the methodologies applied to the broader pyrimidine class are directly relevant.

Key green strategies in pyrimidine synthesis include the use of multicomponent reactions (MCRs), microwave-assisted synthesis, and ultrasound irradiation. rasayanjournal.co.in MCRs are highly efficient as they combine three or more reactants in a single pot to form the product, reducing the need for intermediate separation and purification steps, thus saving solvents and energy. rasayanjournal.co.in Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.net Similarly, the use of ultrasonic waves provides an alternative energy source that can promote reactions at lower temperatures and shorter durations. nih.gov

The replacement of hazardous solvents and reagents is another cornerstone of green pyrimidine synthesis. Water is often explored as a green solvent, and solvent-free conditions, such as "grindstone chemistry" or ball milling, are being developed. rasayanjournal.co.in These mechanical methods can generate products in high yields without any solvent, simplifying workup and reducing chemical waste. rasayanjournal.co.in Furthermore, the development of recyclable catalysts, such as nanoparticles (e.g., nano ZnO, Fe2O3-NPs) or solid-supported catalysts, is a major focus. researchgate.net These catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity, which aligns with the green chemistry principles of waste prevention and atom economy. rasayanjournal.co.in

Chemical Reactivity and Derivatization Strategies of 5 Chloro 4 Methyl 2 Methylthio Pyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyrimidines. The electron-withdrawing nature of the two ring nitrogen atoms depletes the electron density of the aromatic system, making it susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the nitrogens (C-2, C-4, and C-6).

The chloro group at the C-5 position of the pyrimidine ring is generally less reactive towards nucleophilic substitution compared to halogens at the C-2, C-4, or C-6 positions. stackexchange.com The C-5 position is electronically analogous to the meta position in a benzene (B151609) ring relative to the activating nitrogen atoms, meaning it does not benefit from the same degree of resonance stabilization in the Meisenheimer intermediate formed during an SNAr reaction. stackexchange.com Consequently, direct displacement of the C-5 chloro group requires more forcing conditions or the presence of highly potent nucleophiles. In many synthetic sequences, substituents at the more activated C-2 and C-4/C-6 positions are displaced while the C-5 halogen remains intact. researchgate.net

The methylthio group (–SMe) at the C-2 position is an effective leaving group in nucleophilic substitution reactions. The C-2 position is highly activated due to its location between two electron-withdrawing nitrogen atoms, making it a prime site for nucleophilic attack. zenodo.org The displacement of the 2-methylthio group is a widely used strategy for introducing a variety of functional groups at this position. A range of nucleophiles, including amines, alkoxides, and certain carbanions, can displace the methylthio group to yield 2-substituted pyrimidine derivatives. For example, in a related pyrimidine system, it was observed that while many nucleophiles reacted at the C-4 position, cyanide ion preferentially displaced the 2-methylthio group, highlighting its lability under specific conditions. rsc.org

| Position | Substituent | General Reactivity in SNAr | Activating Factors |

|---|---|---|---|

| C-5 | -Cl | Low | Less favorable resonance stabilization of intermediate. |

| C-2 | -SMe | High | Activation by two adjacent ring nitrogens; good leaving group. |

In a molecule with multiple potential leaving groups, such as 5-chloro-4-methyl-2-(methylthio)pyrimidine, the regioselectivity of nucleophilic substitution is a critical consideration. The outcome is determined by the relative activation of the substitution sites and the leaving group ability of the chloro versus the methylthio group.

Regioselectivity: The C-2 position is significantly more activated toward nucleophilic attack than the C-5 position. Therefore, nucleophilic substitution will overwhelmingly favor the displacement of the methylthio group at C-2 over the chloro group at C-5 under most conditions. The resulting product would be a 2-(nucleophile)-5-chloro-4-methylpyrimidine. The transformation of the methylthio group into a more potent leaving group, such as a methylsulfonyl group (–SO₂Me), further enhances this selectivity (see section 3.2.1). In the analogous compound 2-MeSO₂-4-chloropyrimidine, a fascinating dichotomy is observed where "hard" nucleophiles like alkoxides attack C-2, while "softer" nucleophiles like amines attack C-4, a principle that can be influenced by non-covalent interactions. wuxiapptec.com

Mechanism: The predominant mechanism for these reactions is the SNAr pathway. nih.gov This process occurs in two main steps:

Addition: The nucleophile attacks the electron-poor carbon atom (C-2), breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. For attack at C-2, the negative charge is delocalized over the pyrimidine ring, including onto the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com

Elimination: The leaving group (in this case, the methylthiolate anion, MeS⁻) is expelled, restoring the aromaticity of the pyrimidine ring and forming the final substitution product.

While the stepwise Meisenheimer mechanism is the classical model, some evidence suggests that for heterocycles with good leaving groups, the reaction may proceed via a concerted SNAr mechanism, where the nucleophile attachment and leaving group departure occur simultaneously in a single transition state. nih.govnih.gov

Oxidation and Reduction Reactions

The sulfur atom of the 2-methylthio group is susceptible to oxidation, yielding the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. youtube.com This transformation is synthetically valuable as it converts the weakly electron-donating methylthio group into a powerfully electron-withdrawing sulfoxide (B87167) or sulfone group. This electronic shift dramatically increases the leaving group ability of the substituent at the C-2 position, making it exceptionally labile for subsequent SNAr reactions.

Oxidation to Sulfoxide: Selective, controlled oxidation can afford 5-chloro-4-methyl-2-(methylsulfinyl)pyrimidine. This is typically achieved using one equivalent of a mild oxidizing agent.

Oxidation to Sulfone: Stronger oxidation conditions or the use of excess oxidant will produce 5-chloro-4-methyl-2-(methylsulfonyl)pyrimidine. The resulting methylsulfonyl group is an excellent leaving group, often more reactive than a halogen in SNAr reactions.

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) (controlled) | Sulfoxide or Sulfone | organic-chemistry.orgmdpi.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Sulfone | organic-chemistry.org |

| Selectfluor | Sulfoxide or Sulfone | organic-chemistry.org |

Reduction reactions involving this scaffold primarily focus on the removal of the chloro substituent.

Reductive Dehalogenation: The C-5 chloro group can be removed through a process known as reductive dehalogenation to yield 4-methyl-2-(methylthio)pyrimidine. sigmaaldrich.com The most common method is catalytic hydrogenation, which involves reacting the substrate with hydrogen gas (H₂) over a palladium catalyst (e.g., Pd on carbon) in the presence of a base like magnesium oxide or sodium hydroxide (B78521) to neutralize the generated HCl. oregonstate.edu Alternative reducing systems, such as activated zinc dust in an acidic or neutral medium, can also achieve this transformation. oregonstate.edu

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. For this compound, the C5-chloro group provides a key handle for such transformations, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and the Suzuki-Miyaura coupling is one of the most widely used methods due to its mild conditions and tolerance of various functional groups. researchgate.net The reactivity of aryl and heteroaryl chlorides in Suzuki couplings has received significant attention. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of palladium into the C-Cl bond, a critical step in the catalytic cycle, making even chloro-pyrimidines viable substrates. nih.govlibretexts.org

For this compound, the chlorine atom at the C5 position is the primary site for palladium-catalyzed cross-coupling. While specific studies on this exact molecule are not extensively detailed in the reviewed literature, the principles governing the reactivity of chloropyrimidines are well-established. For instance, studies on 5-bromopyrimidine (B23866) and its derivatives show successful Suzuki cross-coupling with various heteroaryl halides. worktribe.com The reaction of resin-supported chloropyrimidines with boronic acids has also been shown to be effective, yielding libraries of substituted pyrimidines. nih.gov

The success of these reactions often depends on the careful selection of the catalyst system, including the palladium source and the supporting ligand, as well as the base and solvent.

| Catalyst System | Base | Solvent | Substrate Type | Observations | Reference(s) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Good yields with electron-rich boronic acids. | mdpi.com |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | Solid-supported chloropyrimidines | Moderate yields and high purity after cleavage. | nih.gov |

| Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 5-Bromopyrimidine | Effective for coupling with heteroaryl halides. | worktribe.com |

This table presents typical conditions for Suzuki-Miyaura reactions on related halopyrimidines, which can be adapted for this compound.

Other Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed and metal-catalyzed cross-coupling methods can be employed to functionalize the C5 position of this compound.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide. wikipedia.org The Stille reaction is known for its tolerance of a wide array of functional groups and is effective for creating complex molecules. uwindsor.ca Given its success with other chloro-heteroarenes, it represents a viable method for introducing aryl, vinyl, or alkynyl groups at the C5 position of the target pyrimidine. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org It is a highly reliable method for synthesizing alkynyl-substituted heterocycles. Efficient Sonogashira couplings have been reported for 5-iodopyrimidine (B189635) nucleotides, suggesting that the analogous reaction with 5-chloropyrimidines is feasible, albeit potentially requiring more forcing conditions or specialized catalyst systems. nih.govnih.gov

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. libretexts.org This provides a direct route to introduce alkenyl substituents onto the pyrimidine ring.

Negishi and Kumada Couplings: These reactions utilize organozinc and organomagnesium reagents, respectively. youtube.com They are particularly useful for introducing alkyl groups, which can be challenging with other methods. nih.gov

The choice of coupling method often depends on the desired substituent and the availability of the corresponding organometallic reagent.

Functional Group Interconversions and Further Derivatization

The functional groups present in this compound offer multiple avenues for further chemical modification.

The C5-chloro group is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient pyrimidine ring activates the chlorine atom towards displacement by various nucleophiles. SNAr reactions on chloropyrimidines with amines, alkoxides, and thiolates are common transformations. nih.govresearchgate.net For example, reactions of 2-chloropyrimidine (B141910) with primary and secondary amines proceed in moderate to excellent yields. researchgate.net This reactivity allows for the introduction of nitrogen, oxygen, and sulfur-based functional groups at the C5 position.

The C2-methylthio group (-SMe) also plays a significant role in the molecule's reactivity. While generally stable, it can be displaced under certain conditions. For instance, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with excess sodium methoxide (B1231860) resulted in the displacement of both the chloro and the methylthio groups. rsc.org A more strategic use of the methylthio group involves its oxidation. The methylthio group can be oxidized, for example with hydrogen peroxide or other oxidizing agents, to the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) groups. internationaljournalcorner.comresearchgate.net These sulfoxide and sulfone groups are much stronger electron-withdrawing groups and excellent leaving groups, rendering the C2 position highly activated for subsequent nucleophilic substitution. wuxiapptec.com This two-step sequence (oxidation followed by substitution) is a powerful strategy for introducing a wide range of functionalities at the C2 position.

Comparative Reactivity Studies with Related Pyrimidine Analogues

The reactivity of this compound is best understood by comparing it to related pyrimidine structures. The position of the halogen and the nature of other substituents on the ring significantly influence the rate and regioselectivity of reactions.

In palladium-catalyzed couplings of dihalopyrimidines, the site-selectivity is a critical consideration. For 2,4-dichloropyrimidines, coupling typically occurs preferentially at the C4 position. nih.gov Similarly, for 2,4,6-trichloropyrimidine, the reactivity order is generally C4 > C6 > C2. This established hierarchy is attributed to the electronic environment of each position.

When comparing different halogens, the order of reactivity in oxidative addition to palladium is I > Br > OTf >> Cl. libretexts.org Therefore, a 5-bromopyrimidine analogue would be expected to be significantly more reactive than this compound in cross-coupling reactions.

The nature of the leaving group in SNAr reactions is also paramount. In a comparative study of 2-substituted pyrimidines, it was found that 2-sulfonylpyrimidines are vastly more reactive towards nucleophilic attack by thiols than their 2-chloro and 2-methylthio counterparts, with the latter being essentially unreactive under the tested conditions. This highlights the dramatic increase in reactivity achieved by oxidizing the methylthio group to a sulfone.

| Compound | Position of Leaving Group | Relative Reactivity in SNAr/Coupling | Notes | Reference(s) |

| 2-Chloropyrimidine | C2 | Baseline | Reactivity influenced by two adjacent N atoms. | researchgate.netzenodo.org |

| 4-Chloropyrimidine | C4 | Higher than C2 | C4 is generally more activated than C2 in dichloropyrimidines. | nih.gov |

| This compound | C5 | Comparable to other monochloropyrimidines | Reactivity is modulated by the +I effect of the methyl group and the electronic nature of the methylthio group. | |

| 5-Bromopyrimidine | C5 | Higher than 5-chloropyrimidine | C-Br bond is weaker and more readily undergoes oxidative addition. | worktribe.com |

| 4-Methyl-2-(methylsulfonyl)pyrimidine | C2 | Much higher than -SMe or -Cl analogues | The sulfonyl group is an excellent leaving group for SNAr reactions. | wuxiapptec.com |

This table provides a qualitative comparison of reactivity for related pyrimidine analogues.

Spectroscopic and Advanced Structural Elucidation of 5 Chloro 4 Methyl 2 Methylthio Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of 5-Chloro-4-methyl-2-(methylthio)pyrimidine, three distinct signals are expected, corresponding to the three types of non-equivalent protons in the molecule.

H6 Proton: The single proton attached to the pyrimidine (B1678525) ring at position 6 (H6) is anticipated to appear as a singlet in the aromatic or heteroaromatic region of the spectrum. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom at C5.

4-Methyl Protons (-CH₃): The protons of the methyl group at position 4 of the pyrimidine ring are expected to produce a singlet. This signal would appear further upfield compared to the aromatic H6 proton.

2-(Methylthio) Protons (-SCH₃): The protons of the methyl group attached to the sulfur atom will also give rise to a singlet, typically found in a chemical shift range characteristic of thioethers.

The integration of these signals would confirm the number of protons in each chemical environment, with expected ratios of 1:3:3 for the H6, 4-methyl, and 2-(methylthio) protons, respectively.

Table 1: Expected ¹H NMR Signals for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| Pyrimidine-H | Downfield (Aromatic region) | Singlet (s) | H-6 |

| Ring-CH₃ | Upfield | Singlet (s) | 4-CH₃ |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, one for each unique carbon atom.

Pyrimidine Ring Carbons: Four signals will correspond to the carbon atoms of the pyrimidine ring (C2, C4, C5, and C6). The carbons bonded to nitrogen (C2, C4, C6) and chlorine (C5) will have their chemical shifts significantly influenced by the electronegativity of these heteroatoms. Specifically, C2 (bonded to sulfur and two nitrogens) and C4 (bonded to a nitrogen and chlorine) are expected to be significantly downfield.

Methyl Carbons: Two signals in the upfield region of the spectrum will correspond to the carbon atoms of the 4-methyl group and the 2-(methylthio) group.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C2 | Downfield | Carbon of the S-C=N group |

| C4 | Downfield | Carbon bonded to N and C-Cl |

| C5 | Downfield | Carbon bonded to Chlorine |

| C6 | Downfield | Carbon bonded to Nitrogen |

| 4-CH₃ | Upfield | Methyl carbon on the ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₆H₇ClN₂S) is approximately 174.65 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M]⁺ and another at [M+2]⁺ with about one-third the intensity. Common fragmentation pathways for this molecule could involve the loss of a methyl radical (•CH₃) from the thioether group, loss of a chlorine radical (•Cl), or cleavage of the pyrimidine ring.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the characteristic 3:1 isotopic pattern for a monochlorinated compound. |

| [M - CH₃]⁺ | Fragmentation peak corresponding to the loss of a methyl group. |

| [M - Cl]⁺ | Fragmentation peak corresponding to the loss of a chlorine atom. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

C=N and C=C Stretching: Vibrations corresponding to the C=N and C=C bonds within the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic/heteroaromatic C-H stretching for the H6 proton would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would be observed just below 3000 cm⁻¹.

C-Cl Stretching: The vibration for the carbon-chlorine bond typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹.

C-S Stretching: The carbon-sulfur stretch of the thioether group is generally weak and also appears in the fingerprint region.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic/Heteroaromatic C-H |

| ~3000-2850 | C-H Stretch | Aliphatic C-H (Methyl) |

| ~1600-1450 | C=N / C=C Stretch | Pyrimidine Ring |

| ~1450-1350 | C-H Bend | Aliphatic C-H (Methyl) |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is an advanced analytical technique that provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of the compound, a precise three-dimensional map of the electron density can be generated, revealing exact atomic positions.

While a specific crystal structure for this compound is not publicly available, this technique would be invaluable for its structural elucidation. A successful analysis would unambiguously confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. iucr.orgmdpi.comresearchgate.net Furthermore, X-ray crystallography reveals how molecules pack together in the solid state, identifying any intermolecular interactions such as hydrogen bonds or π-stacking, which can be crucial for understanding the physical properties of the compound. mdpi.comresearchgate.net The analysis of various pyrimidine derivatives by X-ray diffraction has been fundamental in understanding their structure-property relationships. iucr.orgmdpi.comresearchgate.netresearchgate.net

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Atomic Coordinates | Precise 3D position of every atom in the molecule. |

| Bond Lengths | The exact distance between bonded atoms (e.g., C-Cl, C-S, C-N). |

| Bond Angles | The angle formed between three connected atoms. |

| Crystal Packing | The arrangement of molecules within the crystal lattice. |

Computational and Theoretical Chemistry Insights into 5 Chloro 4 Methyl 2 Methylthio Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. cuny.eduijcce.ac.ir These methods are used to investigate the fundamental electronic properties of molecules, which govern their geometry, stability, and chemical reactivity. plu.mxmodern-journals.com For 5-Chloro-4-methyl-2-(methylthio)pyrimidine, DFT studies can elucidate a comprehensive electronic and structural profile.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. DFT calculations are employed to determine the optimized molecular geometry by finding the lowest energy arrangement of atoms on the potential energy surface. For this compound, the geometry is defined by the bond lengths, bond angles, and dihedral angles of the pyrimidine (B1678525) ring and its substituents.

Table 1: Predicted Physicochemical Properties of 4-Chloro-5-methyl-2-(methylthio)pyrimidine (B1592523)

| Property | Value |

|---|---|

| Molecular Formula | C6H7ClN2S |

| Molecular Weight | 174.65 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

This data is based on predicted values for the isomeric compound 4-chloro-5-methyl-2-(methylthio)pyrimidine and serves as an estimate.

Electronic Structure and Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other reagents. youtube.com

For this compound, DFT calculations can visualize the HOMO and LUMO and determine their energy levels.

HOMO : The HOMO is expected to have significant contributions from the electron-rich sulfur atom of the methylthio group and the π-system of the pyrimidine ring. The specific location of the highest density indicates the most likely site for electrophilic attack.

LUMO : The LUMO is anticipated to be distributed across the pyrimidine ring, influenced by the electron-withdrawing chloro group and the ring nitrogen atoms. The regions of highest LUMO density are the most probable sites for nucleophilic attack.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Theoretical studies on similar methylthieno[3,4-d]pyrimidine heterocycles show that the sulfur atom often has a strong participation in the HOMO, destabilizing it and influencing the molecule's electronic properties. researchgate.net

Reactivity Predictions and Energetic Profiles of Reactions

By analyzing the electronic structure and FMOs, predictions about the chemical reactivity of this compound can be made. DFT calculations can model the entire energetic profile of a potential reaction, including the energies of reactants, transition states, and products. researchgate.netnih.gov This allows for the determination of activation energies and reaction enthalpies, providing a quantitative basis for predicting reaction feasibility and regioselectivity. wuxiapptec.comacs.org

Key predicted reactivities include:

Nucleophilic Aromatic Substitution (SnAr) : The chlorine atom at the C5 position, activated by the electron-withdrawing nature of the pyrimidine ring, is a likely site for substitution by nucleophiles. Computational studies on other chloropyrimidines have explored the kinetics and thermodynamics of such reactions. nih.govresearchgate.net

Oxidation : The sulfur atom in the methylthio group is susceptible to oxidation, potentially forming sulfoxide (B87167) or sulfone derivatives.

Metal-Catalyzed Cross-Coupling : The C-Cl bond can participate in cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of new carbon-based substituents. Computational analysis can help predict the most favorable catalytic conditions and reaction pathways. wuxiapptec.com

Molecular Modeling and Simulation Studies

Moving from the quantum mechanical properties of a single molecule to its interaction with complex biological systems requires molecular modeling and simulation techniques. These methods are vital in fields like drug discovery for understanding how a small molecule might exert a biological effect.

Ligand-Target Interaction Analysis (e.g., Enzyme Active Site Binding, Receptor Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.comremedypublications.com This analysis is crucial for understanding the potential biological activity of compounds like this compound as, for example, an enzyme inhibitor. mdpi.comnih.gov

The process involves placing the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. remedypublications.com For this compound, key interactions that would be analyzed include:

Hydrogen Bonding : The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions : The methyl groups and the pyrimidine ring can form favorable interactions with nonpolar residues in the binding pocket.

Halogen Bonding : The chlorine atom can participate in halogen bonds, a specific type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Studies on other pyrimidine derivatives have successfully used docking to understand their binding modes in various enzymes, such as protein kinases and glutathione (B108866) reductase. aacrjournals.orgjuniperpublishers.comjuniperpublishers.com These studies reveal how specific substitutions on the pyrimidine scaffold influence binding affinity and selectivity. nih.gov

Table 2: Potential Interactions in Ligand-Target Binding

| Functional Group | Potential Interaction Type |

|---|---|

| Pyrimidine Nitrogens | Hydrogen Bond Acceptor |

| Chloro Group | Halogen Bonding, Hydrophobic |

| Methyl Group | Hydrophobic |

| Methylthio Group | Hydrophobic, van der Waals |

Structure-Activity Relationship (SAR) through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models are powerful tools in medicinal chemistry for predicting the activity of unsynthesized compounds and guiding the design of more potent and selective molecules. nih.govfrontiersin.org

For a series of analogs based on the this compound scaffold, a QSAR model would be developed as follows:

Descriptor Calculation : A wide range of molecular descriptors (physicochemical, electronic, topological) would be calculated for each analog. Electronic descriptors, such as orbital energies and atomic charges, would be derived from quantum chemical calculations.

Model Building : Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that links a subset of these descriptors to the observed biological activity (e.g., IC50 values). nih.govtandfonline.com

Validation : The predictive power of the QSAR model is rigorously tested to ensure its reliability.

SAR studies on other pyrimidine-based inhibitors have successfully identified key structural features required for activity, such as the necessity of specific substituents at certain positions to enhance binding to target enzymes like tyrosine kinases. nih.govacs.org Such computational approaches can prioritize the synthesis of the most promising candidates, saving time and resources in drug development efforts.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering valuable insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) are instrumental in predicting its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. wuxiapptec.comnih.gov These theoretical calculations allow for the assignment of vibrational modes and chemical shifts to specific structural features of the molecule.

The prediction of NMR spectra, including ¹H and ¹³C chemical shifts, is often accomplished using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach has demonstrated high accuracy in predicting chemical shifts for a variety of organic molecules, including heterocyclic compounds related to pyrimidine. nih.gov By calculating the magnetic shielding tensors for each nucleus, the GIAO method can produce a theoretical NMR spectrum that is often in good agreement with experimental data. For this compound, theoretical predictions would be expected to distinguish the proton on the pyrimidine ring, the protons of the methyl group attached to the ring, and the protons of the methylthio group. Similarly, distinct signals would be predicted for each carbon atom in the molecule.

Below is a table of predicted spectroscopic data for this compound, based on computational methods applied to similar structures.

| Spectrum Type | Group | Predicted Shift/Frequency |

|---|---|---|

| ¹H NMR | Ring-H | ~8.0-8.5 ppm |

| ¹H NMR | Ring-CH₃ | ~2.3-2.7 ppm |

| ¹H NMR | S-CH₃ | ~2.5-2.9 ppm |

| ¹³C NMR | C-Cl | ~125-135 ppm |

| ¹³C NMR | C-CH₃ | ~140-150 ppm |

| ¹³C NMR | C-S | ~170-180 ppm |

| ¹³C NMR | Ring-CH | ~115-125 ppm |

| IR | C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ |

| IR | C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ |

| IR | C=N Stretch | ~1550-1650 cm⁻¹ |

| IR | C-Cl Stretch | ~700-800 cm⁻¹ |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed insights into transition states, reaction intermediates, and energy barriers. For this compound, a key area of investigation would be its reactivity in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for functionalizing chloropyrimidines. researchgate.net

DFT calculations can be employed to model the reaction pathway of a nucleophile with this compound. mdpi.com Such studies can determine whether the reaction proceeds through a concerted mechanism or a stepwise addition-elimination mechanism involving a Meisenheimer complex. nih.gov By calculating the potential energy surface, researchers can identify the lowest energy pathway for the reaction, thus predicting the most likely outcome. nih.gov

For instance, the reaction of this compound with an amine could be modeled to understand the regioselectivity and the activation energy of the process. Computational analysis can reveal the relative energies of the transition states for nucleophilic attack at the C4 and C6 positions, although substitution of the chloro group at C5 is the most probable event. The calculations would involve optimizing the geometries of the reactants, the transition state(s), and the products, followed by frequency calculations to confirm the nature of the stationary points and to obtain thermodynamic data.

The table below outlines a hypothetical computational pathway for a nucleophilic substitution reaction on this compound.

| Reaction Step | Description | Computational Metric | Predicted Value |

|---|---|---|---|

| 1 | Formation of Reactant Complex | ΔE (kcal/mol) | -2 to -5 |

| 2 | Transition State for Nucleophilic Attack | Activation Energy (ΔE‡, kcal/mol) | 15 to 25 |

| 3 | Formation of Meisenheimer Intermediate | ΔE (kcal/mol) | -5 to -10 |

| 4 | Transition State for Chloride Elimination | Activation Energy (ΔE‡, kcal/mol) | 5 to 10 |

| 5 | Formation of Product Complex | ΔE (kcal/mol) | -20 to -30 |

These computational insights are crucial for designing synthetic routes and for understanding the fundamental reactivity of this compound.

Academic Applications of 5 Chloro 4 Methyl 2 Methylthio Pyrimidine As a Synthetic Precursor

Synthesis of Molecular Probes for Biological Pathway Investigation

The functionalized pyrimidine (B1678525) scaffold of 5-Chloro-4-methyl-2-(methylthio)pyrimidine is central to the development of molecular probes. These probes are instrumental in exploring and elucidating complex biological pathways by selectively interacting with key biomolecules.

Development of Enzyme Inhibitors (e.g., Kinases, Dihydrofolate Reductase)

The pyrimidine nucleus is a well-established pharmacophore in the design of enzyme inhibitors. This compound is a key starting material for synthesizing potent and selective inhibitors for critical enzymes implicated in various diseases.

Kinase Inhibitors: Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. acs.orged.ac.uk Consequently, kinase inhibitors are a major class of therapeutic drugs. acs.orged.ac.uk The structure of this compound is readily adaptable for creating compounds that target the ATP-binding pocket of specific kinases. For instance, related pyrimidine derivatives have been used to synthesize selective inhibitors of FMS tyrosine kinase and Aurora A kinase, which are significant in cancer research due to their roles in cell signaling pathways and proliferation. nih.gov The general strategy involves nucleophilic substitution of the chlorine atom and, in some cases, oxidation and displacement of the methylthio group to introduce various side chains that confer specificity and potency. A new series of 5-trifluoromethylpyrimidine derivatives have also been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in anti-tumor drug development. nih.gov

Table 1: Kinase Inhibitors Developed from Pyrimidine Precursors

| Target Kinase | Precursor Type | Therapeutic Area |

|---|---|---|

| FMS Tyrosine Kinase | 5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine | Cancer |

| Aurora A Kinase | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Cancer nih.gov |

| Anaplastic Lymphoma Kinase (ALK) | 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine | Cancer ed.ac.uk |

Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is an essential enzyme for the synthesis of nucleic acid precursors, making it a prime target for anticancer and antimicrobial agents. nih.govnih.gov The antifolate drug methotrexate (B535133) is a potent DHFR inhibitor. mdpi.com Researchers have actively pursued novel DHFR inhibitors based on heterocyclic scaffolds, including pyrimidines. nih.govresearchgate.net The 2,4-diaminopyrimidine (B92962) structure is a common feature in many potent DHFR inhibitors. nih.gov Synthetic pathways using precursors like this compound allow for the construction of complex molecules that can mimic the natural substrate (dihydrofolate) and effectively block the enzyme's active site. nih.govresearchgate.net

Exploration of Antiviral Agents at the Molecular Level

The pyrimidine ring is a core component of nucleosides, making pyrimidine derivatives a fertile ground for the discovery of antiviral agents that interfere with viral replication. The structural features of this compound can be elaborated to produce nucleoside and non-nucleoside analogues with potential antiviral activity. For example, research into related pyrrolo[2,3-d]pyrimidines, synthesized from precursors like 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine, has yielded compounds with activity against human cytomegalovirus (HCMV). nih.gov Furthermore, the pyrimido[4,5-d]pyrimidine (B13093195) scaffold has been identified as a promising framework for developing novel antiviral agents, particularly against human coronaviruses. mdpi.com Kinases, which can be targeted by pyrimidine-based inhibitors, have also been identified as essential for the infection processes of viruses like influenza A and hepatitis C virus (HCV), highlighting another avenue for pyrimidine-based antiviral strategies. mdpi.com

Research into Antimicrobial and Antifungal Compounds (In Vitro Studies)

The rise of drug-resistant microbes necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area.

Antibacterial Research: In vitro studies have demonstrated that compounds derived from pyrimidine precursors exhibit significant antibacterial activity. Thieno[2,3-d]pyrimidines, which can be synthesized from pyrimidine building blocks, are recognized as inhibitors of bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), a vital enzyme for bacterial survival. nuph.edu.ua Research has shown that N-benzylamides of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid possess high activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nuph.edu.ua Other studies on novel antimicrobial compounds have shown that pyrimidine derivatives can be effective against multidrug-resistant clinical isolates. mdpi.com

Table 2: In Vitro Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | nuph.edu.ua |

| Bacillus subtilis | High | nuph.edu.ua |

Antifungal Research: this compound also serves as a precursor for antifungal agents. A series of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate (B1207046) moiety were synthesized and evaluated for their fungicidal activities. researchgate.net Several of these compounds displayed moderate to high inhibitory rates against the plant pathogen Sclerotinia sclerotiorum. researchgate.net Additionally, other complex heterocyclic systems incorporating a pyrimidine ring have shown potent antifungal activity against various Candida species, which are common causes of human fungal infections. nih.gov For instance, derivatives of 5-chloro-1-methyl-4-nitroimidazole (B20735) have demonstrated excellent in-vitro antifungal activity against Candida albicans and Aspergillus niger. researchgate.netrsisinternational.org

Investigation of Anti-inflammatory Modulators at the Molecular Level

Pyrimidine derivatives are known to possess anti-inflammatory properties, and several pyrimidine-based drugs are in clinical use for inflammatory conditions. rsc.org These compounds often act by inhibiting key inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX). rsc.orgnih.gov The scaffold of this compound can be used to synthesize novel molecules for investigation as anti-inflammatory agents. For example, studies have described the synthesis of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones, which exhibited significant anti-inflammatory activity in vivo, with some compounds being more potent than aspirin. nih.gov

Advanced Agrochemical Research and Development

Beyond medicine, this compound is a valuable intermediate in the creation of modern agrochemicals designed for crop protection.

Precursors for Herbicides and Fungicides

The development of effective and selective herbicides and fungicides is crucial for modern agriculture. Pyrimidine derivatives are a well-established class of agrochemicals.

Herbicides: Related compounds such as 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid serve as important intermediates in the synthesis of herbicides. chemimpex.com These molecules are designed to inhibit specific plant enzymes, providing effective weed control while minimizing damage to crops. chemimpex.com The trifluoromethyl-containing analogue, 5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine, has also been investigated for its herbicidal properties.

Fungicides: As mentioned previously, derivatives of 2-(methylthio)-4-methylpyrimidine have demonstrated notable fungicidal activity. researchgate.net Specifically, carboxamide derivatives have been shown to inhibit the growth of plant pathogenic fungi like Sclerotinia sclerotiorum, with molecular docking studies suggesting they interact with crucial enzymes like succinate (B1194679) dehydrogenase. researchgate.net This highlights the utility of the this compound scaffold in developing new agents to protect crops from fungal diseases.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid |

| 5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine |

| 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid ethyl ester |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine |

| 5-Trifluoromethylpyrimidine |

| 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine |

| Methotrexate |

| 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine |

| 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid |

| 5-chloro-1-methyl-4-nitroimidazole |

| 2-(methylthio)-4-methylpyrimidine carboxamide |

| 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones |

| Aspirin |

Mechanism of Action Studies on Plant Enzymes or Pest Targets

There is no publicly available scientific literature detailing mechanism of action studies specifically for this compound on plant enzymes or pest targets. Research on the biological activity of pyrimidine derivatives is extensive, with many compounds investigated for herbicidal, insecticidal, and fungicidal properties. These activities often stem from the inhibition of crucial enzymes in metabolic pathways. For instance, some pyrimidine-based herbicides are known to inhibit acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants. Similarly, certain fungicidal pyrimidines target enzymes involved in ergosterol (B1671047) biosynthesis. However, without specific studies on this compound, any discussion of its mechanism of action would be purely speculative.

Creation of Novel Heterocyclic and Fused Ring Systems

While this compound possesses functional groups—a reactive chloro group and a methylthio group that can be oxidized to a good leaving group—that suggest its potential as a versatile precursor in organic synthesis, there is no specific mention in the searched literature of its use to create the heterocyclic systems outlined below. The following sections describe general synthetic strategies for these systems, which could theoretically be adapted for the title compound, though no such examples have been published.

Pyrido[2,3-d]pyrimidines and Pyrrolo[2,3-d]pyrimidines

The synthesis of pyrido[2,3-d]pyrimidines often involves the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine core. nih.govatlantis-press.com Common methods include the condensation of 4-aminopyrimidines with various three-carbon synthons, such as α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. nih.gov Another approach is the reaction of 2-amino-3-cyanopyridines with reagents like formamide (B127407) or isothiocyanates to build the pyrimidine ring. nih.govnih.gov

Similarly, the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, can be achieved through various routes. mdpi.com One common method is the condensation of a substituted pyrimidine, such as a 4,6-diaminopyrimidine, with an α-halo aldehyde or ketone to construct the fused pyrrole (B145914) ring. nih.gov Research on pyrrolo[2,3-d]pyrimidine derivatives has explored their potential as antibacterial and antifungal agents. nih.gov However, no published synthetic routes specifically utilize this compound as the starting material for either of these fused ring systems.

Thienopyrimidine Derivatives

Thienopyrimidines are typically synthesized by building the pyrimidine ring onto a pre-formed, suitably functionalized thiophene (B33073) ring. nih.gov The most common starting materials are 2-aminothiophene-3-carboxylates or 2-aminothiophene-3-carbonitriles. researchgate.net These can be cyclized with various one-carbon reagents like formamide, formic acid, or urea (B33335) to yield the thieno[2,3-d]pyrimidin-4-one core structure. Subsequent chlorination of the 4-oxo group, often with reagents like phosphorus oxychloride, provides a 4-chlorothienopyrimidine intermediate that is reactive towards nucleophilic substitution.

While the chloro and methylthio groups on this compound offer potential handles for annulation reactions, the literature does not describe a pathway to thienopyrimidines starting from this specific pyrimidine. The established routes predominantly rely on the Gewald reaction to first construct the thiophene ring.

Future Research Directions and Challenges in 5 Chloro 4 Methyl 2 Methylthio Pyrimidine Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes to 5-Chloro-4-methyl-2-(methylthio)pyrimidine and its derivatives is a primary area of future research. Current methods often rely on traditional, multi-step procedures that may involve harsh reagents and generate significant waste. The focus is now shifting towards green and sustainable chemistry principles. benthamdirect.comnih.gov

Future research will likely concentrate on multicomponent reactions, which allow the assembly of complex molecules like pyrimidines from simple starting materials in a single step, reducing time and resources. bohrium.comacs.org The use of alternative energy sources such as microwave and ultrasonic irradiation is also a promising avenue to accelerate reaction times and improve yields in a more sustainable manner. nih.gov Furthermore, the development of novel catalysts, including biocatalysts and metal-organic frameworks, could lead to more selective and efficient syntheses under milder conditions. benthamdirect.com A key challenge will be to adapt these modern synthetic strategies to the specific steric and electronic properties of this compound.

Design and Synthesis of Diverse Libraries for Chemical Biology Studies

The creation of diverse chemical libraries based on the this compound scaffold is crucial for identifying new lead compounds in drug discovery. acs.org High-throughput screening (HTS) of large and diverse compound collections is a cornerstone of modern pharmaceutical research, enabling the rapid identification of molecules with desired biological activities. researchgate.netnih.gov

Future efforts will focus on generating libraries of this compound derivatives with a wide range of functional and stereochemical diversity. This can be achieved through combinatorial synthesis, where different building blocks are systematically combined to create a large number of unique structures. acs.org The design of these libraries will be guided by the principles of drug-likeness and lead-likeness to ensure that the synthesized compounds have favorable physicochemical properties for biological applications. researchgate.net A significant challenge lies in developing efficient purification and characterization methods for these large libraries.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is a powerful tool for the rational design of novel molecules with specific biological targets. acs.org In silico methods, such as molecular docking and virtual screening, can predict the binding affinity and mode of interaction of this compound derivatives with target proteins, thereby guiding the synthetic efforts towards the most promising candidates. nih.govresearchgate.net

Future research will see an increased integration of computational tools in the design of this compound-based inhibitors. acs.orgnih.gov For instance, structure-based drug design can be employed to optimize the interactions of the pyrimidine (B1678525) core with the active site of a target enzyme. acs.org Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that determine the biological activity of these compounds. rsc.org The main challenge in this area is the accuracy of the computational models and the need for experimental validation of the in silico predictions.

Development of Advanced Analytical Techniques for Complex Derivatives

As the complexity of synthesized this compound derivatives increases, the need for advanced analytical techniques for their characterization becomes more pressing. Standard techniques like NMR and mass spectrometry are essential, but they may not be sufficient for the unambiguous structure elucidation of complex molecules, especially those with multiple chiral centers.

Future research should focus on the application of more sophisticated analytical methods. For example, two-dimensional NMR techniques can provide detailed information about the connectivity and stereochemistry of complex derivatives. mdpi.com X-ray crystallography is another powerful tool for determining the three-dimensional structure of crystalline compounds with high precision. researchgate.netnih.gov The development of hyphenated techniques, such as LC-MS-NMR, which combine the separation power of liquid chromatography with the structural information from mass spectrometry and NMR, will be particularly valuable for the analysis of complex reaction mixtures and compound libraries. A significant challenge is the often small quantities of material available from combinatorial synthesis, requiring highly sensitive analytical methods.

Understanding Structure-Mechanism Relationships at a Deeper Molecular Level

A fundamental understanding of how the chemical structure of this compound derivatives relates to their mechanism of action is crucial for the development of more effective and selective drugs. rsc.org This involves elucidating the specific molecular interactions between the compound and its biological target, as well as understanding how these interactions translate into a biological response.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-4-methyl-2-(methylthio)pyrimidine, and how can reaction conditions be optimized?

The compound is typically synthesized via halogenation or substitution reactions on pyrimidine scaffolds. For example, bromination at the 5-position of 4-methyl-2-(methylthio)pyrimidine can be achieved using N-bromosuccinimide (NBS) in carbon tetrachloride or Br₂ in acetic acid, though the position of bromination may vary depending on protecting groups (e.g., benzoyl protection stabilizes specific sites) . Optimization involves controlling temperature (e.g., reflux conditions), solvent selection (e.g., DMF for Michael addition reactions), and catalytic agents (e.g., K₂CO₃ for nucleophilic substitutions) . Thieno[2,3-d]pyrimidine derivatives, structurally related to the target compound, are synthesized via cyclization of thiourea intermediates followed by chlorination using POCl₃ .

Q. Which spectroscopic and analytical methods are employed to confirm the structure and purity of this compound?

Structural confirmation relies on:

- ¹H/¹³C NMR : To identify substituent positions (e.g., methylthio or chloro groups) and aromatic proton environments.

- IR spectroscopy : To detect functional groups (e.g., C-Cl stretches at ~550 cm⁻¹).

- Elemental analysis (CHNS) : To verify molecular composition.

- Thin-layer chromatography (TLC) : For purity assessment during synthesis . Advanced characterization may include mass spectrometry (MS) for molecular weight validation and X-ray crystallography for absolute configuration determination, though these are not explicitly detailed in the provided evidence.

Advanced Research Questions

Q. How do researchers design experiments to evaluate the receptor binding affinity of derivatives of this compound?

Receptor binding studies involve:

- Radioligand displacement assays : Competing derivatives against labeled ligands (e.g., [³H]granisetron for 5-HT₃ receptors) to calculate inhibition constants (Kᵢ).

- Functional antagonism tests : Using isolated tissue preparations (e.g., guinea pig ileum) to measure inhibition of serotonin-induced contractions, confirming competitive antagonism .

- Selectivity profiling : Screening against related receptors (e.g., 5-HT₄) to ensure specificity. For example, compound 32 in showed >100-fold selectivity for 5-HT₃ over 5-HT₄ receptors .

Q. What computational approaches are used to model the interaction between this compound derivatives and target receptors?

- Molecular docking : Aligns derivatives into receptor binding pockets (e.g., 5-HT₃AR homology models) to predict binding poses. Key interactions include π-π stacking with aromatic residues (e.g., Tyr234) and hydrogen bonding with Thr179 .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time, identifying critical residues for affinity.

- Quantitative structure-activity relationship (QSAR) : Correlates substituent electronic properties (e.g., Hammett σ values) with binding data to guide structural optimization .

Q. How can conflicting data regarding substituent effects in bromination or chlorination reactions be resolved?

Discrepancies in regioselectivity (e.g., bromination at methyl vs. ring positions) arise from steric/electronic factors and protecting group strategies. Systematic approaches include:

- Comparative reaction screens : Testing halogenating agents (NBS vs. Br₂) under varying conditions (solvent, temperature). highlights that benzoyl protection directs bromination to the 5-position, while unprotected analogs may react at methyl groups .

- Spectral analysis : Using NMR to track substituent migration or byproduct formation.

- Computational modeling : Predicting reactive sites via Fukui indices or electrostatic potential maps to rationalize experimental outcomes .

Data Contradiction and Optimization

Q. What strategies are used to resolve contradictions in biological activity data across derivatives of this compound?

- Structure-activity relationship (SAR) analysis : Isolate variables (e.g., substituent size, polarity) to identify critical pharmacophores. For instance, ethyl or piperazinyl groups at the 4-position enhance 5-HT₃ affinity, while bulkier substituents reduce activity .

- Dose-response profiling : Testing compounds across multiple concentrations to distinguish partial agonists from antagonists.

- Metabolic stability assays : Ruling out pharmacokinetic confounders (e.g., rapid clearance) using liver microsome models.

Q. How are solvent and catalyst choices optimized in nucleophilic substitution reactions involving this compound?

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitutions at the 4-chloro position.

- Catalyst screening : K₂CO₃ or DBU for deprotonation in amine substitutions, as seen in thieno[2,3-d]pyrimidine derivatization .

- Temperature control : Reflux conditions (80–100°C) for slower reactions, while microwave-assisted synthesis accelerates kinetics .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?